Cas no 20777-39-3 ((-)-dihydrocarvyl acetate)
(-)-dihydrocarvyl acetate Chemical and Physical Properties
Names and Identifiers
-
- (-)-dihydrocarvyl acetate
- 1,5-DIMETHYL-1-VINYL-4-HEXENYLACETATE
- (-)-(R)-lavanduyl acetate
- (-)-O-acetyl-lavandulol
- (R)-3-acetoxymethyl-2,6-dimethyl-hepta-1,5-diene
- (R)-lavandulyl acetate
- CARHYDRINE
- DIHYDROCARVEYL ACETATE
- DIHYDROCARVYLACETATE,(+)
- lavandulyl acetate
- Lavendulyl acetate
- L-DIHYDROCARVYL ACETATE
- (-)-Lavandulyl acetate
- 20777-39-3
- (R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl acetate
- (R)-5-methyl-2-(prop-1-en-2-yl)hex-4-enyl acetate
- NS00084644
- [(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] acetate
- CS-0065932
- 5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate
- DTXSID6051932
- J-016169
- (R)-Lavandulyl acetate; (-)-Lavandulyl acetate; (-)-(R)-Lavandulyl acetate;
- HY-117419
- AKOS006274916
- SCHEMBL1302324
- 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate, (2R)-
- HYNGAVZPWWXQIU-LBPRGKRZSA-N
-
- Inchi: 1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3/t12-/m0/s1
- InChI Key: HYNGAVZPWWXQIU-LBPRGKRZSA-N
- SMILES: O(C(C)=O)C[C@@H](C(=C)C)C/C=C(\C)/C
Computed Properties
- Exact Mass: 196.14600
- Monoisotopic Mass: 196.146
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 3.6
Experimental Properties
- Density: 0.947 g/mL at 20 °C(lit.)
- Boiling Point: 232-234 °C(lit.)
- Flash Point: 194 °F
- Refractive Index: n20/D 1.459(lit.)
- PSA: 26.30000
- LogP: 3.09810
(-)-dihydrocarvyl acetate Security Information
- WGK Germany:2
- Safety Instruction: 23-24/25
- RTECS:OT0210000
(-)-dihydrocarvyl acetate Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
(-)-dihydrocarvyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T32605-5mg |
Lavandulyl acetate |
20777-39-3 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| TargetMol Chemicals | T32605-5 mg |
Lavandulyl acetate |
20777-39-3 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
| TargetMol Chemicals | T32605-25mg |
Lavandulyl acetate |
20777-39-3 | 25mg |
¥ 10600 | 2024-07-20 |
(-)-dihydrocarvyl acetate Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on (-)-dihydrocarvyl acetate
Introduction to (-)-Dihydrocarvyl Acetate (CAS No. 20777-39-3)
Dihydrocarvyl acetate, with the CAS registry number 20777-39-3, is a compound of significant interest in the fields of organic chemistry, flavor chemistry, and natural product research. This compound is a derivative of dihydrocarvone, a bicyclic monoterpene alcohol, and acetic acid. The structure of (-)-dihydrocarvyl acetate is characterized by a chiral center, which contributes to its enantiomeric form. The compound is widely recognized for its pleasant aroma and is commonly used in the food, cosmetic, and fragrance industries.
The synthesis of (-)-dihydrocarvyl acetate involves the esterification of dihydrocarvone with acetic acid. This reaction can be catalyzed by enzymes such as lipases or under acidic conditions. The stereochemistry of the product is crucial, as the (-)-enantiomer is preferred for its specific sensory properties. Recent advancements in biocatalysis have enabled more efficient and environmentally friendly methods for the production of this compound.
Research into the applications of (-)-dihydrocarvyl acetate has expanded significantly in recent years. In the food industry, it is used as a natural flavoring agent in beverages, candies, and desserts due to its refreshing mint-like aroma. Its ability to enhance flavor profiles without masking other components makes it a valuable additive in culinary applications.
In the fragrance industry, (-)-dihydrocarvyl acetate is appreciated for its versatility. It contributes to both floral and woody accords in perfumes and personal care products. Its subtle sweetness complements a wide range of scent profiles, making it a popular choice among perfumers.
Recent studies have also explored the potential of (-)-dihydrocarvyl acetate in pharmaceutical applications. Its ability to dissolve poorly soluble drugs has led to investigations into its use as a solubilizing agent in drug delivery systems. Additionally, its biocompatibility and low toxicity make it a promising candidate for various medical applications.
The environmental impact of (-)-dihydrocarvyl acetate has also come under scrutiny. Researchers have examined its biodegradability and potential toxicity to aquatic organisms. Findings suggest that it is relatively non-toxic and biodegrades efficiently under aerobic conditions, which aligns with current trends toward sustainable and eco-friendly chemical use.
In conclusion, (-)-dihydrocarvyl acetate (CAS No. 20777-39-3) is a multifaceted compound with applications spanning multiple industries. Its unique aromatic properties, coupled with advancements in synthesis and application techniques, continue to drive interest in this compound. As research progresses, new opportunities for its utilization are likely to emerge, further solidifying its role in modern chemistry and industry.
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